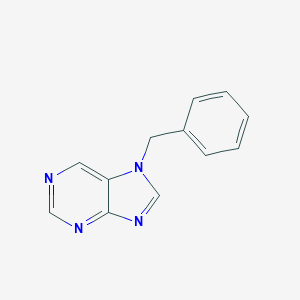
7-Benzyl-7h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-7H-purine, also known as benzyladenine or BA, is a synthetic cytokinin that has been widely used in plant growth and development studies. Cytokinins are plant hormones that promote cell division, differentiation, and growth. 7-Benzyl-7H-purine is a synthetic analog of natural cytokinins, which has similar effects on plant growth and development. In
Mecanismo De Acción
The mechanism of action of 7-Benzyl-7H-purine involves the activation of cytokinin receptors in plant cells. Cytokinin receptors are plasma membrane proteins that bind cytokinins and initiate a signal transduction pathway that leads to cell division, differentiation, and growth. 7-Benzyl-7H-purine binds to cytokinin receptors with high affinity and induces the phosphorylation of downstream proteins, such as histidine kinases and phosphotransfer proteins. This results in the activation of transcription factors that regulate the expression of genes involved in cell cycle progression, cell differentiation, and organ development.
Efectos Bioquímicos Y Fisiológicos
7-Benzyl-7H-purine has various biochemical and physiological effects on plant growth and development. It promotes cell division, differentiation, and growth by inducing the expression of genes involved in these processes. It also regulates the balance between shoot and root growth by stimulating the formation of lateral roots and inhibiting the elongation of shoots. Moreover, it enhances the photosynthetic activity and chlorophyll content of leaves, which leads to increased biomass production and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Benzyl-7H-purine has several advantages for lab experiments, such as its high solubility in water and ethanol, its stability at room temperature, and its low toxicity to plants and animals. It can be easily applied to plant tissues by spraying, soaking, or dipping. However, 7-Benzyl-7H-purine has some limitations, such as its high cost, its variability in efficacy among different plant species, and its potential interference with other plant hormones and signaling pathways.
Direcciones Futuras
There are several future directions for the research and application of 7-Benzyl-7H-purine. One direction is to study its potential applications in crop improvement, such as enhancing the drought and salt tolerance of plants, improving the nutrient use efficiency, and increasing the resistance to pests and diseases. Another direction is to explore its interactions with other plant hormones and signaling pathways, such as auxins, gibberellins, and abscisic acid. Moreover, the development of new synthesis methods and analogs of 7-Benzyl-7H-purine may lead to the discovery of more potent and selective cytokinins with specific applications in plant biotechnology.
Métodos De Síntesis
7-Benzyl-7H-purine can be synthesized by several methods, including the condensation of benzylamine with adenine, the reaction of benzyl chloride with adenine, and the alkylation of 7H-purine with benzyl bromide. The most common method for synthesizing 7-Benzyl-7H-purine is the reaction of benzyl chloride with adenine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields 7-Benzyl-7H-purine as a white crystalline solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
7-Benzyl-7H-purine has been widely used in plant growth and development studies. It has been shown to promote cell division, differentiation, and growth in various plant species. 7-Benzyl-7H-purine has also been used to induce somatic embryogenesis, organogenesis, and callus formation in plant tissue culture. Moreover, it has been used to increase the yield and quality of fruits, vegetables, and flowers. 7-Benzyl-7H-purine has also been studied for its potential applications in biotechnology, such as genetic transformation and gene expression analysis.
Propiedades
Número CAS |
18346-06-0 |
|---|---|
Nombre del producto |
7-Benzyl-7h-purine |
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
7-benzylpurine |
InChI |
InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-12-11(16)6-13-8-14-12/h1-6,8-9H,7H2 |
Clave InChI |
KKUVNLTZHSEFQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32 |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32 |
Otros números CAS |
18346-06-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



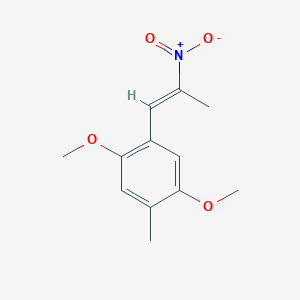
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
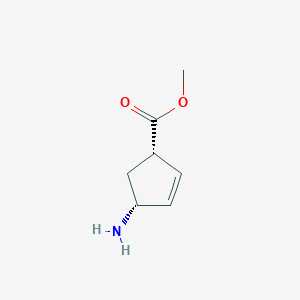
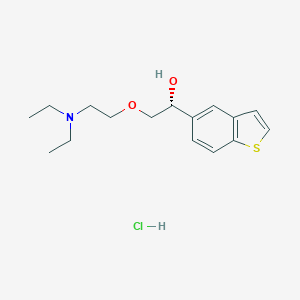
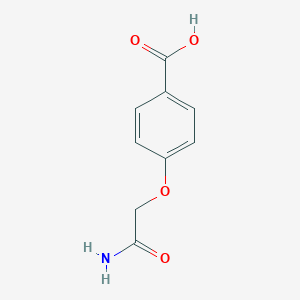
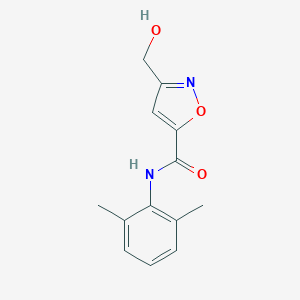
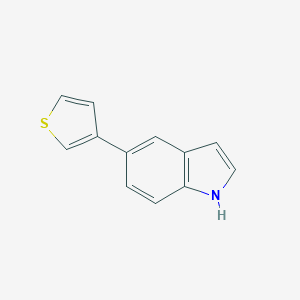
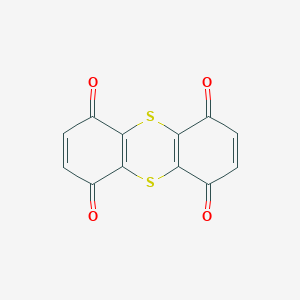
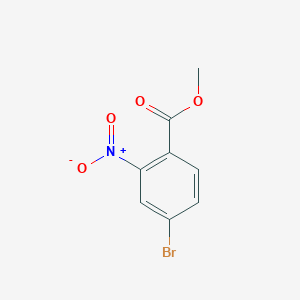
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
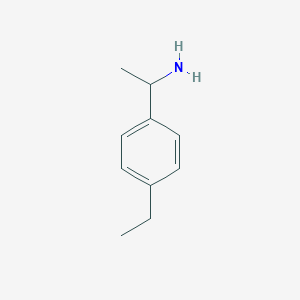
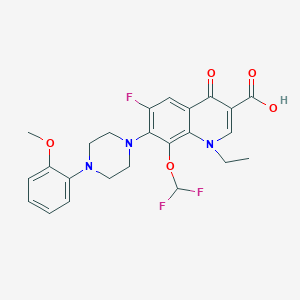
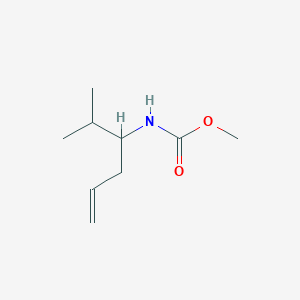
![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)